1,3,4-Thiadiazol-2-amine, N-(3-chloro-4-methoxyphenyl)-5-(3-pyridinyl)-
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Overview
Description
1,3,4-Thiadiazol-2-amine, N-(3-chloro-4-methoxyphenyl)-5-(3-pyridinyl)- is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Thiadiazol-2-amine derivatives typically involves the cyclization of thiosemicarbazides with appropriate reagents. For this specific compound, the synthesis might involve:
Formation of Thiosemicarbazide: Reacting hydrazine with carbon disulfide and an appropriate amine.
Cyclization: Treating the thiosemicarbazide with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the thiadiazole ring.
Substitution Reactions: Introducing the 3-chloro-4-methoxyphenyl and 3-pyridinyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Scaling up the reaction: Using larger quantities of reagents and solvents.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazol-2-amine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents like tin(II) chloride.
Substitution: Halogenation, alkylation, or acylation reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Tin(II) chloride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: As probes for studying biological processes.
Medicine: As potential therapeutic agents for treating diseases such as cancer, infections, and inflammation.
Industry: As components in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,4-Thiadiazol-2-amine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some derivatives might inhibit enzymes involved in cancer cell proliferation or modulate immune responses.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: The parent compound with a similar core structure.
2-Amino-1,3,4-thiadiazole: A derivative with an amino group at the 2-position.
5-Substituted-1,3,4-thiadiazoles: Compounds with various substituents at the 5-position.
Uniqueness
1,3,4-Thiadiazol-2-amine, N-(3-chloro-4-methoxyphenyl)-5-(3-pyridinyl)- is unique due to the specific combination of substituents, which can confer distinct biological activities and chemical properties. The presence of the 3-chloro-4-methoxyphenyl and 3-pyridinyl groups might enhance its interactions with molecular targets, leading to unique therapeutic potential.
Properties
Molecular Formula |
C14H11ClN4OS |
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Molecular Weight |
318.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H11ClN4OS/c1-20-12-5-4-10(7-11(12)15)17-14-19-18-13(21-14)9-3-2-6-16-8-9/h2-8H,1H3,(H,17,19) |
InChI Key |
IEASWOMEUGJMCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NN=C(S2)C3=CN=CC=C3)Cl |
Origin of Product |
United States |
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